1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine

概要

説明

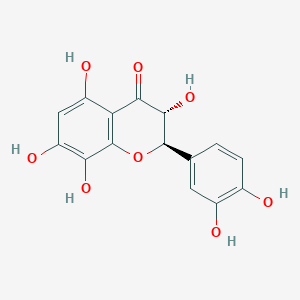

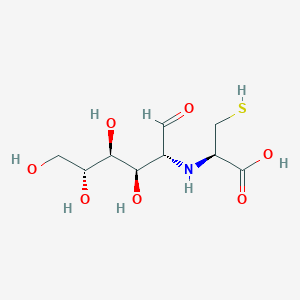

GBR-12783は、選択的なドーパミン再取り込み阻害剤として作用する精神刺激薬です 。その化学構造は、2つの芳香族置換基を持つピペラジン環で構成されています。1つはジフェニルメトキシエチル基、もう1つはフェニルプロペニル基です。GBR-12783のIUPAC名は、1-[2-(ジフェニルメトキシ)エチル]-4-[(2E)-3-フェニルプロプ-2-エン-1-イル]ピペラジンです。

作用機序

GBR-12783は、ドーパミン輸送体に結合することでドーパミン再取り込みを選択的に阻害します。これにより、細胞外ドーパミン濃度が上昇し、気分、意欲、報酬経路に影響を与えます。この化合物の作用機序には、ドーパミン輸送体タンパク質との相互作用と下流のシグナル伝達経路が含まれます。

6. 類似の化合物との比較

GBR-12783は、バノキセリン、GBR-12935、GBR-13069、GBR-13098などの他のドーパミン再取り込み阻害剤と類似点を共有しています。 その独自の構造的特徴は、これらの化合物とは異なります。

生化学分析

Biochemical Properties

1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the binding of lectins to HIV-1 glycoproteins . This interaction is crucial as it potentially inhibits HIV-1-induced syncytium formation and viral infectivity without cytotoxicity . The compound’s ability to reduce Con A binding to gp120 of HIV-1 highlights its potential in antiviral research .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HIV-1 glycoproteins can lead to reduced viral infectivity, thereby impacting the overall cellular response to viral infections . Additionally, the compound’s effects on lectin binding suggest its potential role in altering cell surface interactions and signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It inhibits enzyme activity by binding to specific sites on the enzymes, thereby preventing their normal function. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, its ability to reduce Con A binding to gp120 of HIV-1 suggests that it interferes with the normal binding interactions required for viral infectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects on cells and tissues . Its degradation over time can lead to a reduction in its efficacy, necessitating careful consideration of experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting viral infectivity without causing cytotoxicity . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy profiles .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment within cells . Understanding these pathways is crucial for determining the compound’s potential therapeutic applications and predicting its behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it determines the sites of its interactions with biomolecules and its overall impact on cellular processes .

準備方法

合成経路: GBR-12783は、さまざまな経路で合成することができます。一般的な方法の1つは、1-(2-ヒドロキシエチル)ピペラジンと2-(ジフェニルメトキシ)アセトアルデヒドを縮合させ、続いて生成されたイミンを還元することです。反応条件は、通常、適切な溶媒(例えば、エタノールまたはメタノール)中で還元剤(例えば、水素化ホウ素ナトリウム)を使用して、反応物を還流することです。

工業生産: GBR-12783の工業規模での生産方法は、広く文書化されていません。上記で述べた合成経路は、適切な修正を加えることで大規模生産に適応させることができます。

化学反応の分析

GBR-12783は、いくつかのタイプの反応を起こします。

酸化: 対応するケトンまたはその他の酸化生成物を形成するために酸化することができます。

還元: ケトン基の還元により、第二級または第三級アミンが得られます。

置換: GBR-12783は、ピペラジン窒素または他の官能基で求核置換反応を起こす可能性があります。

一般的な試薬と条件は、特定の反応によって異なります。例えば、酸化は過酸化水素などの穏やかな酸化剤を使用する可能性がありますが、還元は金属水素化物(例えば、水素化リチウムアルミニウム)を使用する可能性があります。主要な生成物は、置換基が修飾された誘導体です。

4. 科学研究の応用

GBR-12783は、ドーパミン再取り込みへの影響について広く研究されてきました。その用途には、以下が含まれます。

神経科学研究: ドーパミン輸送体とその神経伝達における役割を調査する。

行動研究: 運動活性、記憶、認知への影響を評価する。

医薬品開発: ドーパミン調節に関連する状態に対する潜在的な治療的用途。

科学的研究の応用

GBR-12783 has been studied extensively for its effects on dopamine reuptake. Its applications include:

Neuroscience Research: Investigating dopamine transporters and their role in neurotransmission.

Behavioral Studies: Assessing its impact on locomotor activity, memory, and cognition.

Drug Development: Potential therapeutic applications for conditions related to dopamine dysregulation.

類似化合物との比較

GBR-12783 shares similarities with other dopamine reuptake inhibitors, such as Vanoxerine, GBR-12935, GBR-13069, and GBR-13098. its unique structural features set it apart from these compounds.

特性

IUPAC Name |

1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-17,28H,18-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBDGHFDKJITGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043741 | |

| Record name | GBR 12783 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67469-57-2 | |

| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67469-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GBR 12783 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-furan-2-ylmethylideneamino]-N-methylmethanamine](/img/structure/B1232587.png)

![[1-(4,5-Diphenyl-2-thienyl)ethylideneamino]thiourea](/img/structure/B1232593.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine;chloride](/img/structure/B1232594.png)